(S)-L 365260, commonly referred to as L-365,260, is a selective antagonist of the cholecystokinin B receptor (CCK-B). This compound has garnered significant attention in pharmacological research due to its ability to selectively inhibit CCK-B receptors, which play a crucial role in various physiological processes, including digestion and pain modulation. The stereochemistry of L-365,260 at the C-3 position is critical for its receptor selectivity and binding affinity.
L-365,260 was originally developed as part of research into non-peptide antagonists for CCK receptors. It is classified under the category of small organic molecules with specific activity against CCK-B receptors. The compound is synthesized from precursors that allow for the introduction of the necessary functional groups and stereochemistry required for its activity.
The synthesis of L-365,260 involves several key steps that ensure the correct stereochemistry and functionalization. The process typically starts with the preparation of intermediate compounds that undergo various reactions such as alkylation and coupling to form the final product.
Technical Details:
L-365,260 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific stereochemistry at the C-3 position is essential for its selective binding to CCK-B receptors.
Data:
L-365,260 participates in various chemical reactions that are crucial for its function as a receptor antagonist.
Technical Details:
The mechanism of action of L-365,260 involves competitive inhibition of the CCK-B receptor. By binding to this receptor, L-365,260 prevents endogenous ligands such as cholecystokinin from exerting their effects.
Data:
L-365,260 is primarily used in pharmacological research aimed at understanding the role of CCK-B receptors in various physiological processes and diseases. Its applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2